molecular formula C21H21O11+ B1216143 Cyanidin 3-O-glucoside CAS No. 47705-70-4

Cyanidin 3-O-glucoside

Cat. No. B1216143
CAS RN: 47705-70-4
M. Wt: 449.4 g/mol
InChI Key: RKWHWFONKJEUEF-GQUPQBGVSA-O
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Description

Cyanidin-3-O-glucoside (C3G) is a member of the anthocyanin family of dietary polyphenols, which are water-soluble pigments found in a wide range of fruits and vegetables . It is the major anthocyanin found in legumes, such as black soybean, common bean, cowpea, and lentils . C3G is known to show antioxidant, anti-inflammatory, antitumor, and antihypertensive properties .


Molecular Structure Analysis

C3G has been studied for its interaction with different molecular structures . For instance, it has been found to interact with different Aβ polymorphs in silico . More detailed analysis can be found in the referenced papers .


Chemical Reactions Analysis

C3G has been found to have various bioactive properties, including antioxidant, anti-inflammatory, antitumor, and antihypertensive properties . It has a good radical scavenging capacity (RSC) against superoxide but not hydroxyl radicals . More detailed chemical reactions involving C3G can be found in the referenced papers .


Physical And Chemical Properties Analysis

C3G is known for its good radical scavenging capacity (RSC) against superoxide but not hydroxyl radicals . Its oxidative potential is pH-dependent (58 mV/pH unit) . More detailed physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Comprehensive Analysis of Cyanidin 3-O-Glucoside Applications

Cyanidin 3-O-glucoside (C3G) is a potent anthocyanin with a wide range of applications in scientific research. Below is a detailed analysis of six unique applications of C3G, each within its own scientific field.

Nanoencapsulation for Enhanced Bioavailability

Nanoencapsulation: is a technique used to improve the stability and bioavailability of C3G. This process involves encasing C3G in nanocarriers to protect it from degradation and to facilitate its delivery to specific sites within the body . The enhanced bioavailability is particularly beneficial in food applications where C3G’s natural antioxidant properties can be preserved through processing and storage .

Nutraceuticals and Dietary Supplements

As a nutrigenomic factor , C3G influences gene expression related to oxidative stress, inflammation, and glucose metabolism. Its inclusion in nutraceuticals and dietary supplements can aid in managing conditions like diabetes, thanks to its ability to improve glycemic control and insulin sensitivity .

Foodomics and Health Effects

In the field of foodomics , C3G has been studied for its health effects, including DNA repair, gastroprotection, anti-inflammatory, anti-thrombotic, and chemopreventive properties. It also shows potential in protecting against Helicobacter pylori infection, age-related diseases, type 2 diabetes, cardiovascular disease, metabolic syndrome, and oral cancer .

Biomedical Research

C3G’s bioactive properties make it a subject of interest in biomedical research . Studies have explored its role in preventing and treating various diseases due to its antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .

Cosmetic Industry Applications

The cosmetic industry benefits from C3G’s antioxidant properties and its vibrant color. It is used in formulations to protect the skin from oxidative stress and to provide natural pigmentation. The nanoencapsulation techniques also extend to cosmetic applications, ensuring stability and controlled release of C3G in beauty products .

Food Processing and Preservation

In food processing and preservation , C3G serves as a natural dye, offering an alternative to synthetic dyes. Its antioxidant properties are valuable in extending the shelf life of food products and in maintaining their nutritional quality during processing .

Mechanism of Action

Target of Action

C3G primarily targets the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It also interacts with the adiponectin receptor signaling pathway .

Mode of Action

Instead, it activates AMPK through the adiponectin receptor signaling pathway . This activation is demonstrated through adiponectin receptor gene knockdown experiments .

Biochemical Pathways

C3G suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK . It also increases cellular AMP levels in cultured hepatocytes . These effects collectively contribute to the activation of AMPK .

Pharmacokinetics

After intake, C3G can be metabolized (phases I, II) by oral epithelial cells, absorbed by the gastric epithelium (1%–10%), and undergo gut transformation (phase II & microbial metabolism), reaching the bloodstream (<1%) and urine (about 0.02%) in low amounts . In humans and Caco-2 cells, C3G’s major metabolites are protocatechuic acid and phloroglucinaldehyde, which are also subjected to entero-hepatic recycling .

Result of Action

C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence . These findings demonstrate that C3G achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Action Environment

The pH, light, temperature, and structure play a critical role in the color and stability of anthocyanins . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .

Safety and Hazards

C3G is generally considered safe, but like any substance, it should be handled with care. It is known to be toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . More detailed safety and hazards information can be found in the referenced papers .

Future Directions

C3G has been studied for its potential health benefits and its role in disease prevention . Future research may focus on enhancing the bioavailability of C3G, its interaction with gut microorganisms, and its potential as a therapeutic agent for various diseases .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNONATNXDQJF-UBNZBFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028798
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin 3-glucoside chloride

CAS RN

7084-24-4
Record name Cyanidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7084-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin 3-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN 3-GLUCOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X15R84UEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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